molecular formula C17H16O9 B1208618 Bergaptol-O-glucopyranoside CAS No. 131623-13-7

Bergaptol-O-glucopyranoside

Cat. No. B1208618
M. Wt: 364.3 g/mol
InChI Key: CVAHFYWRHVOEBA-AQFIFQLPSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Bergaptol-O-glucopyranoside often involves glycosidation reactions or modifications of existing glucopyranosides. For instance, glucopyranoside-incorporated N-heterocyclic carbene complexes of silver(I) and palladium(II) have been synthesized, showcasing the diverse synthetic approaches to glucopyranoside derivatives (Yang et al., 2010).

Molecular Structure Analysis

Molecular dynamics simulations and structural studies provide insight into the behavior and structure of glucopyranoside derivatives in solution. For example, the structural study of 2,3,4,6-tetra(O-vinyl) methyl-α-d-glucopyranoside revealed the preferred conformations of vinyloxy groups attached to the glucopyranoside framework, indicating the stereochemical complexity of these compounds (Trofimov et al., 2006).

Chemical Reactions and Properties

The reactivity and chemical properties of Bergaptol-O-glucopyranoside derivatives are influenced by their functional groups and molecular structure. Computational studies have explored the substrate specificity and interaction between bergaptol and bergaptol O-methyltransferase, highlighting the enzyme's narrow substrate specificity and the structural basis for its interaction with bergaptol derivatives (Han et al., 2006).

Scientific Research Applications

  • Chemical Composition and Isolation : Bergaptol-O-glucopyranoside has been isolated from various plant species, contributing to the understanding of their chemical composition. For instance, in Glehnia littoralis, it was identified along with other compounds like cirtrusin A and adenosine, highlighting its presence in plant chemistry (Zhao & Yuan, 2007). Similar isolation studies have been conducted on Dorstenia elliptica (Abegaz et al., 2004), and Notopterygium forbesii (Gu et al., 1990).

  • Pharmacological Properties : The compound exhibits various biological activities. For instance, a study highlighted its potential anti-cancer and apoptotic effects in human breast cancer cells (Ge et al., 2016). Another study demonstrated its role in alleviating neuroinflammation and cognitive impairment, suggesting potential neuroprotective properties (Wu et al., 2022).

  • Absorption and Transport : The absorption characteristics of Bergaptol-O-glucopyranoside were studied using a Caco-2 cell monolayer model, providing insights into its intestinal absorption mechanism (Yang Xiu-wei, 2009), (Yang Xiu-wei, 2011).

  • Role in Plant Biology : The impact of methyl jasmonate on the accumulation of Bergaptol-O-glucopyranoside in Changium smyrnioides cells was examined, indicating its role in plant response mechanisms (Cai et al., 2017).

  • Inhibition of Enzyme Activity : Studies have investigated its role in inhibiting enzyme activities, such as α-glucosidase, which is clinically significant in the treatment of Type 2 diabetes mellitus (Şöhretoğlu et al., 2017).

  • Contribution to Traditional Medicine : Research on the roots of Phlogacanthus curviflorus led to the isolation of various compounds including derivatives of Bergaptol-O-glucopyranoside, enhancing the understanding of traditional herbal medicines (Lai et al., 2009).

properties

IUPAC Name

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O9/c18-6-11-13(20)14(21)15(22)17(25-11)26-16-7-1-2-12(19)24-10(7)5-9-8(16)3-4-23-9/h1-5,11,13-15,17-18,20-22H,6H2/t11-,13-,14+,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAHFYWRHVOEBA-AQFIFQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157149
Record name Bergaptol-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bergaptol-O-glucopyranoside

CAS RN

131623-13-7
Record name Bergaptol-O-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergaptol-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GQ Liu, J Dong, H Wang, Y Hashi… - European Journal of …, 2012 - journals.sagepub.com
… This compound was tentatively identified as bergaptol-O-glucopyranoside. Compounds 11, 15 and 25 gave protonated ions [M+H]+ at m/z 305.1021, m/z 287.0918 and m/z 339.1581 in …
Number of citations: 6 journals.sagepub.com
J Wang, X Feng, T Li, Y Bi, T Zhang, H Xu, G Yu… - Pharmacological …, 2022 - Elsevier
Migraine is a common clinical disabling disease that seriously affects the patient's health, and there are many adverse reactions associated with the drugs that treat it. Chuanxiong …
Number of citations: 3 www.sciencedirect.com

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